6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzothiazole moiety linked to a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with nitriles to form the benzothiazole ring
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous for scaling up the production process while maintaining the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine core .
Scientific Research Applications
6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, in its role as an anticonvulsant, the compound may bind to GABA receptors, modulating their activity and reducing neuronal excitability . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-substituted acetohydrazides: These compounds share the benzothiazole moiety and exhibit similar biological activities.
N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides: These compounds also feature the benzothiazole ring and are studied for their antidiabetic properties.
Uniqueness
6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its triazine core, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other benzothiazole derivatives and contributes to its diverse range of applications.
Properties
Molecular Formula |
C24H20N6S2 |
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Molecular Weight |
456.6 g/mol |
IUPAC Name |
6-(1,3-benzothiazol-2-ylsulfanyl)-2-N,4-N-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C24H20N6S2/c1-15-7-5-9-17(13-15)25-21-28-22(26-18-10-6-8-16(2)14-18)30-23(29-21)32-24-27-19-11-3-4-12-20(19)31-24/h3-14H,1-2H3,(H2,25,26,28,29,30) |
InChI Key |
XLRNAGKRASSCJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4S3)NC5=CC=CC(=C5)C |
Origin of Product |
United States |
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